1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperidine ring, and various functional groups, including a nitro group, a carbonyl group, and an amide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative using a suitable catalyst, such as palladium on carbon.
Coupling of the Quinoline and Piperidine Moieties: The quinoline and piperidine moieties can be coupled through an amide bond formation using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Concentrated nitric acid, sulfuric acid, halogens, and sulfonating agents.
Major Products Formed
Reduction of Nitro Group: Formation of 1-(3-Amino-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.
Reduction of Carbonyl Group: Formation of 1-(3-Nitro-2-hydroxy-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.
Substitution Reactions: Formation of various substituted derivatives of the phenyl group.
Scientific Research Applications
1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its derivatives, which are used in pharmaceuticals and agrochemicals.
Nitroaromatic Compounds: Compounds with a nitro group, such as nitrobenzene and nitrophenol, which are used in the synthesis of dyes and explosives.
The uniqueness of this compound lies in its combination of these structural features, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c22-20(26)14-10-12-23(13-11-14)18-16-8-4-5-9-17(16)24(15-6-2-1-3-7-15)21(27)19(18)25(28)29/h1-9,14H,10-13H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBSRSJHWFQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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